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Compound of Interest |

Compound Name: 2,6-Diethylmorpholine
CAS No.: 52382-34-0
Cat. No.: B3384109
- 7

Executive Summary

2,6-Diethylmorpholine is a disubstituted heterocyclic amine utilized as a lipophilic building

block in medicinal chemistry and a sterically hindered amine in industrial gas treating.[1]

Distinguished by the presence of two ethyl groups at the C2 and C6 positions, this scaffold

offers unique conformational properties and metabolic stability profiles compared to its lower

homolog, 2,6-dimethylmorpholine.[1]

Core ldentity Matrix

Parameter

Data

Chemical Name

2,6-Diethylmorpholine

CAS Number (Mix) 52382-34-0

CAS Number (Cis) 89479-87-8
Molecular Formula CsH17NO

Molecular Weight 143.23 g/mol
SMILES CCC1CNCCc(01)CcC

Classification

Heterocyclic Amine; 1,4-Oxazine Derivative
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Structural Analysis & Stereochemistry

For researchers in drug design, the stereochemical configuration of 2,6-diethylmorpholine is
the critical determinant of its pharmacological activity.[1] The compound exists as two
diastereomers: the cis-isomer (meso) and the trans-isomer (racemic pair).[1][2]

Conformational Locking

The introduction of ethyl groups at the 2 and 6 positions creates significant steric demand.[1]

o Cis-Isomer (Preferred): In the lowest energy chair conformation, both ethyl groups occupy
the equatorial positions.[1][2] This "locks" the ring conformation, minimizing 1,3-diaxial
interactions.[1] This isomer is achiral (meso) due to a plane of symmetry.[2]

e Trans-Isomer: One ethyl group is equatorial while the other is axial in the chair form.[1][2]
This energetic penalty makes the trans-isomer less thermodynamically stable and often
more challenging to isolate in high yield without specific catalytic methods.[1][2]

Lipophilicity & Pharmacokinetics

Replacing methyl substituents (in 2,6-dimethylmorpholine) with ethyl groups significantly
increases the LogP (partition coefficient).[1][2]

o Predicted LogP: ~1.2 — 1.6 (vs. ~0.2 for morpholine).[2]

o Impact: This modification enhances blood-brain barrier (BBB) permeability and alters the
metabolic clearance rate, making it a strategic scaffold for CNS-active agents.[1][2]
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Figure 1: Stereochemical divergence of 2,6-diethylmorpholine.
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[1][2]
Synthesis & Manufacturing Protocols

The synthesis of 2,6-diethylmorpholine typically follows the cyclodehydration of bis(2-
hydroxybutyl)amine.[1][2] The protocol below describes the formation of the cis-enriched
product, often required for pharmaceutical intermediates.

Synthesis Pathway: Cyclodehydration

Reaction Type: Acid-Catalyzed Intramolecular Etherification.[1][2]

Reagents:

o Precursor: Bis(2-hydroxybutyl)amine (formed from 1,2-epoxybutane and ammonia).[1][2]
» Catalyst: Sulfuric Acid (H2SOa4, 70-98%) or Oleum.[1][2]

e Solvent: None (Neat) or high-boiling ether.[1][2]

Step-by-Step Protocol (Adapted from Patent WO2004031195):

e Charging: Charge a pressure-rated glass reactor with bis(2-hydroxybutyl)amine (1.0 equiv).

e Acid Addition: Cool the vessel to 0°C. Slowly add 70% H2SOa (5.0 equiv w/w) to control the
exotherm.

e Cyclization: Seal the reactor and heat to 160°C for 24—96 hours. Note: The high temperature
is required to overcome the activation energy for ring closure of the sterically hindered ethyl
groups.[1][2]

e Quenching: Cool the mixture to room temperature. Pour onto crushed ice.
e Neutralization: Basify to pH >12 using 50% NaOH solution.
o Extraction: Extract the liberated amine with diethyl ether or dichloromethane (3x).

 Purification: Dry organic layer over Na2SO4 and concentrate. Distill under reduced pressure
to separate the cis (lower boiling) and trans isomers.[2]
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Figure 2: Synthetic route via acid-catalyzed cyclization.
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Physicochemical Properties

Accurate physicochemical data is essential for process engineering and formulation.[2]

Property

Value | Description

Source/Note

Physical State

Clear, colorless to pale yellow

liquid

Experimental

Extrapolated from dimethyl

Boiling Point ~165-175°C (Estimated)
analog (147°C)
Density ~0.91 g/cm3 Predicted
pKa ~8.6 Typical for dialkylmorpholines
B Soluble in ethanol, ether, Lipophilic shift due to ethyl
Solubility )
chloroform; Moderate in water groups
Flash Point >60°C Combustible liquid
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Applications in Research & Industry
Medicinal Chemistry: Antibacterial Agents

2,6-Diethylmorpholine serves as a crucial amine moiety in the synthesis of DNA Gyrase
Inhibitors.[1][2]

e Mechanism: The morpholine ring acts as a solubilizing group that can also interact with the
solvent-exposed region of the GyrB subunit in bacteria.[1][2]

» Structure-Activity Relationship (SAR): The ethyl groups provide steric bulk that can restrict
the rotation of the morpholine ring relative to the core scaffold, potentially locking the drug
into a bioactive conformation.[1][2]

o Example: Used in the synthesis of tricyclic tetrahydroquinoline antibacterial agents (See
W02004031195).[2]

Industrial: Acid Gas Scrubbing

In the energy sector, 2,6-diethylmorpholine is utilized in Carbon Capture technologies.[1]

 Steric Hindrance: Unlike simple primary or secondary amines, the ethyl groups flanking the
nitrogen create significant steric hindrance.

o Carbamate Instability: Upon reaction with COz2, the resulting carbamate is less stable. This
instability is advantageous during the regeneration step, as it requires less energy to release
the captured CO2 compared to unhindered amines like MEA (monoethanolamine).[1]

Analytical Characterization

To verify the identity of synthesized 2,6-diethylmorpholine, look for these diagnostic signals.
 'H NMR (CDCls, 400 MHz):

o 0 0.90 (t, 6H): Terminal methyls of the ethyl groups.[2]

o o 1.45 (m, 4H): Methylene protons of the ethyl groups.

o 9 2.80 (dd, 2H): Axial protons at C3/C5 (adjacent to Nitrogen).[2]
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o & 3.60 (m, 2H): Methine protons at C2/C6 (adjacent to Oxygen).[2]

o Note: The cis-isomer will show a simplified spectrum due to symmetry.[1][2]

e Mass Spectrometry (ESI+):
o [M+H]*: m/z 144.14.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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